

preliminary in vitro studies of Terbium-149 cytotoxicity

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Compound of Interest

Compound Name: *Terbium-149*

Cat. No.: *B1202998*

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In Vitro Cytotoxicity of Terbium-149: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

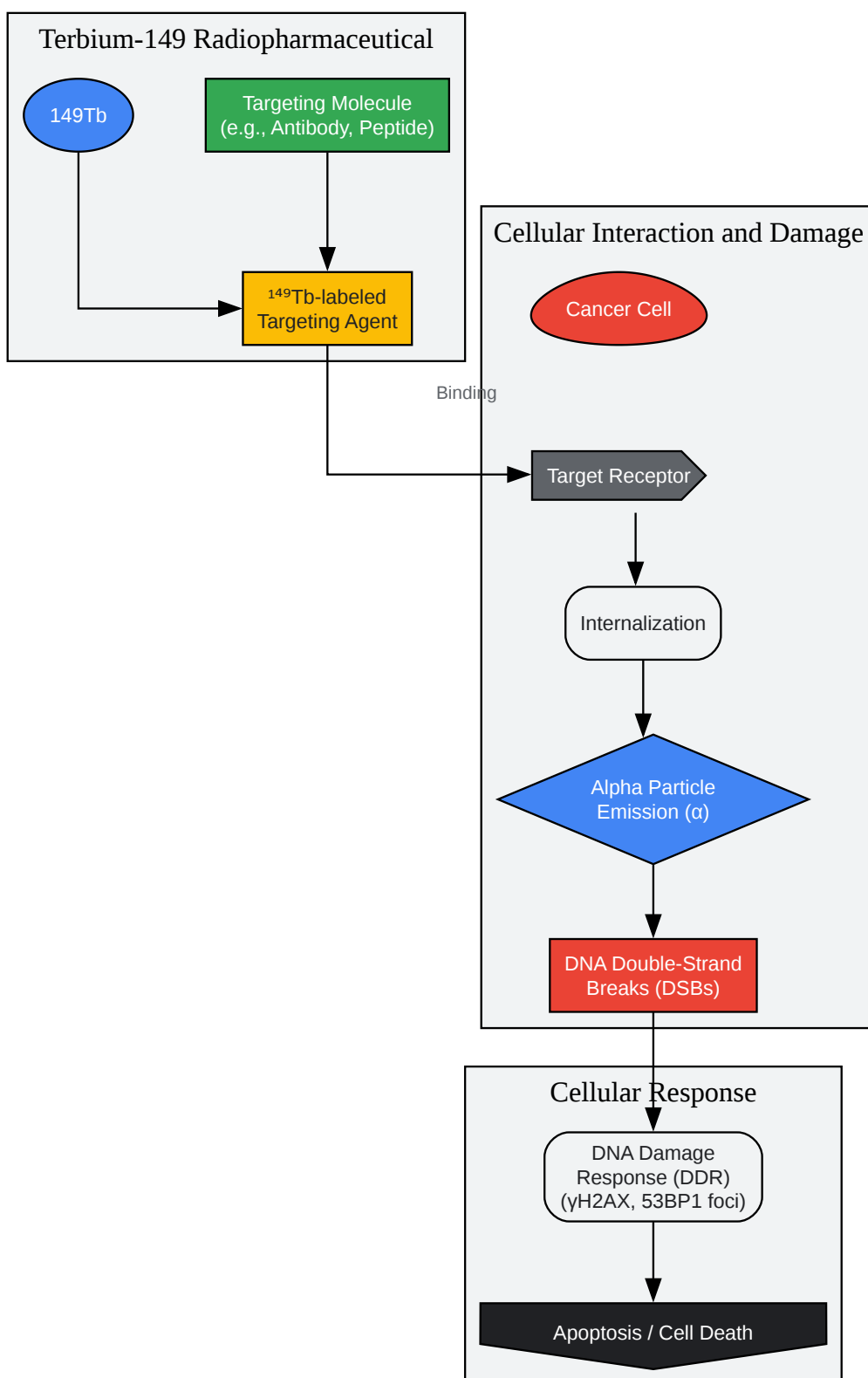
Introduction

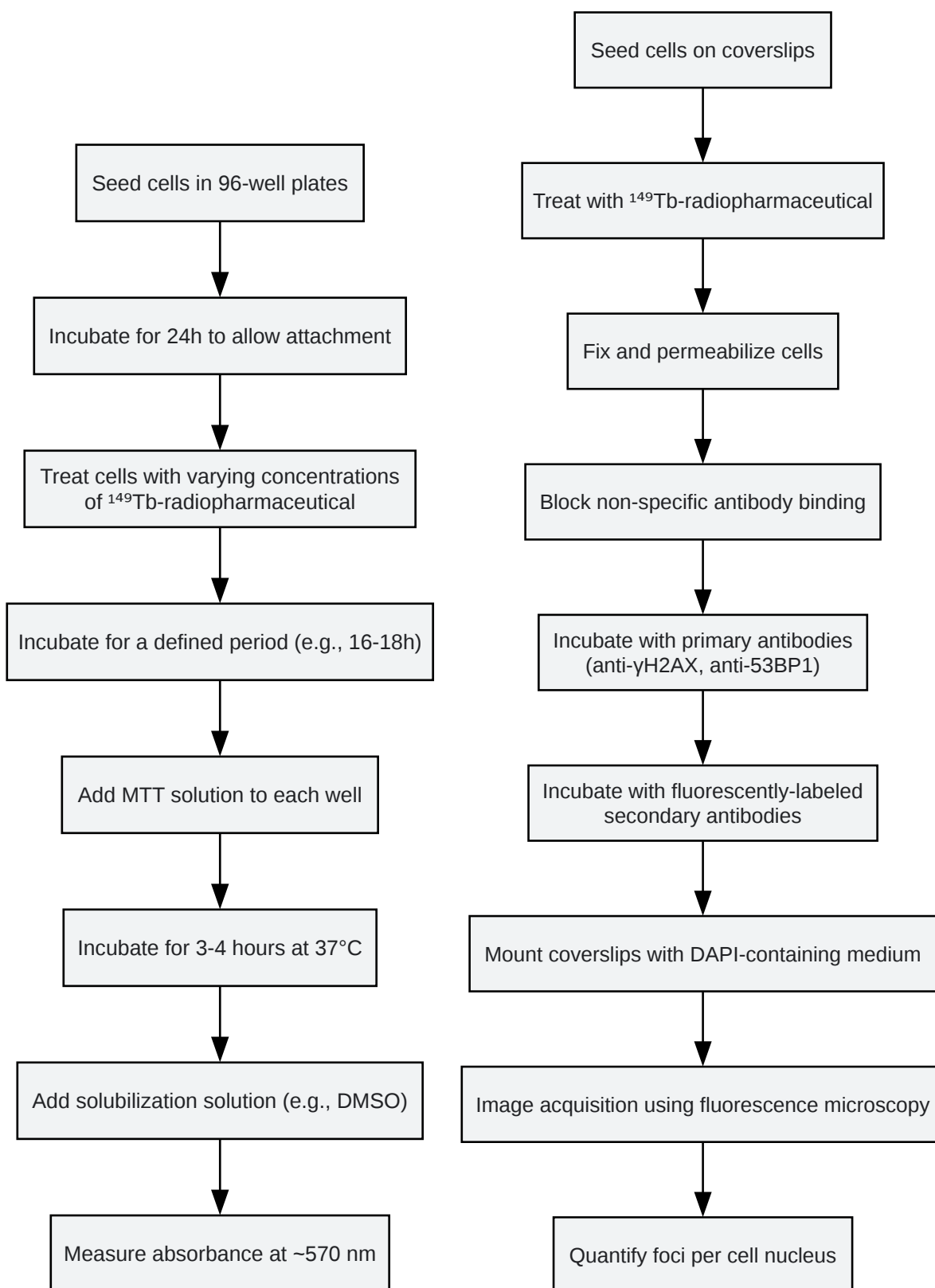
Terbium-149 (^{149}Tb) is a radionuclide of significant interest for targeted alpha therapy (TAT). Its therapeutic potential stems from its decay properties: it has a half-life of 4.1 hours and emits alpha particles with an energy of 3.97 MeV.^{[1][2][3][4][5]} These high-energy alpha particles have a short range in tissue (approximately 25-80 μm), leading to highly localized and potent cytotoxicity.^[1] The high linear energy transfer (LET) of these alpha particles (around 100-140 $\text{keV}/\mu\text{m}$) causes complex and difficult-to-repair DNA double-strand breaks, which are highly effective at inducing cancer cell death.^{[1][6][7]} This technical guide provides an in-depth overview of the preliminary in vitro studies on the cytotoxicity of ^{149}Tb , focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.

Mechanism of Action: Alpha Particle-Induced DNA Damage

The primary mechanism of ^{149}Tb cytotoxicity is the induction of DNA double-strand breaks (DSBs) by its emitted alpha particles. This high-LET radiation results in clustered and complex DNA damage that is often irreparable by the cell's repair machinery, leading to cell death. The

formation of γ -H2A.X and 53BP1 foci at the sites of DSBs is a key indicator of this process.[8]
[9]





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